8-Nitro-4-oxo-4H-chromene-3-carbaldehyde
Overview
Description
8-Nitro-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound that is part of the chromenopyridine family . Chromenopyridines are nitrogen-containing heterocyclic compounds that are present in a broad range of natural products and synthetic organic molecules with various biological activities . They have a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties .
Synthesis Analysis
The synthesis of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde involves a concise, efficient one-pot process . This process includes a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Chemical Reactions Analysis
The chemical reactions involving 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde have been studied in the presence of pentacarbonyliron and HMPA in benzene and toluene . The probable mechanism of these transformations was proposed .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde include a molecular weight of 219.150, a density of 1.6±0.1 g/cm3, and a boiling point of 396.7±42.0 °C at 760 mmHg .Scientific Research Applications
Syntheses and Reactions
Heterocycles Synthesis : This compound reacts under alkaline conditions with amidine-type compounds and hydrazine derivatives to yield various condensation products. These reactions have been studied, including the preparation and spectral analysis of the resulting compounds (Petersen & Heitzer, 1976).
Transformations with Fe(CO)5 : Studying transformations of this compound in the presence of pentacarbonyliron and HMPA in solvents like benzene and toluene has led to insights into probable mechanisms and structural determination through spectral methods and X-ray analysis (Ambartsumyan et al., 2012).
Synthesis of Derivatives and Biological Activity
Synthesis of Pyrano[3,2-c]chromenes : The reaction of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-4-acetic acids under specific conditions produces 2-oxo-2H,5H-pyrano[3,2-c]chromenes. This demonstrates an alternative reactivity compared to chromone-3-carbaldehydes, with interesting implications for water, alcohol, and acetic acid reactivity (Lácová et al., 2008).
Antibacterial Effects and Derivative Synthesis : New derivatives, including 4-(6-Nitro-benzothiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde, have been synthesized and characterized. These compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and E. coli (Behrami & Dobroshi, 2019).
Novel Compounds and Applications
Microwave-Assisted Synthesis : The compound has been used in microwave-assisted syntheses to create novel 2H-Chromene derivatives. These new compounds have shown remarkable antimicrobial activity against various bacteria and fungi (El Azab et al., 2014).
Catalyst-Free Synthesis : It has been used in a one-pot, catalyst-free synthesis of functionalized chromeno[4,3-b]pyridine derivatives. This method is efficient and environmentally friendly, highlighting its potential in green chemistry applications (Zheng et al., 2017).
properties
IUPAC Name |
8-nitro-4-oxochromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO5/c12-4-6-5-16-10-7(9(6)13)2-1-3-8(10)11(14)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTHIVFXYVXJAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC=C(C2=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitro-4-oxo-4H-chromene-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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